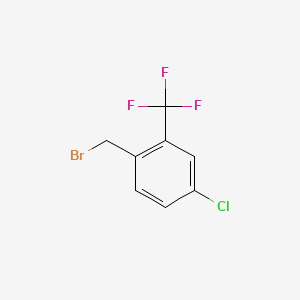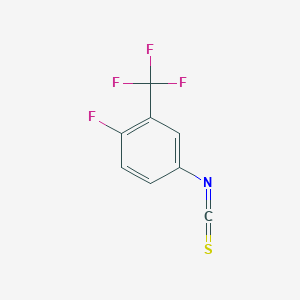
2-(3-Bromophenyl)malondialdehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Bromophenyl)malondialdehyde: is an organic compound with the molecular formula C₉H₇BrO₂ and a molecular weight of 227.06 g/mol . It is characterized by the presence of a bromine atom attached to the phenyl ring and two aldehyde groups attached to the central carbon atom. This compound is primarily used in research settings and has various applications in organic synthesis and chemical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Bromophenyl)malondialdehyde typically involves the bromination of phenylmalondialdehyde. One common method is the Suzuki–Miyaura coupling reaction , which involves the reaction of a brominated phenyl compound with malondialdehyde under palladium-catalyzed conditions . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination reactions followed by purification processes such as recrystallization to obtain the desired compound with high purity .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 2-(3-Bromophenyl)malondialdehyde can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: Reduction of the aldehyde groups can yield alcohol derivatives.
Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the bromine atom.
Major Products:
Oxidation: Formation of 2-(3-Bromophenyl)malonic acid.
Reduction: Formation of 2-(3-Bromophenyl)propanediol.
Substitution: Formation of various substituted phenylmalondialdehyde derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(3-Bromophenyl)malondialdehyde has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound is used in studies related to oxidative stress and its effects on biological systems.
Medicinal Chemistry: Researchers explore its potential as a building block for the development of new pharmaceuticals.
Material Science: It is investigated for its potential use in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(3-Bromophenyl)malondialdehyde involves its reactivity with various biological molecules. The aldehyde groups can form covalent bonds with nucleophilic sites on proteins and nucleic acids, leading to potential modifications in their structure and function. This reactivity is often exploited in studies related to protein modification and enzyme inhibition .
Comparación Con Compuestos Similares
2-(4-Bromophenyl)malondialdehyde: Similar structure but with the bromine atom at the para position.
2-(3-Chlorophenyl)malondialdehyde: Similar structure with a chlorine atom instead of bromine.
2-(3-Methylphenyl)malondialdehyde: Similar structure with a methyl group instead of bromine.
Uniqueness: 2-(3-Bromophenyl)malondialdehyde is unique due to the presence of the bromine atom at the meta position, which influences its reactivity and the types of reactions it can undergo. This positional difference can lead to variations in the compound’s chemical behavior and its interactions with other molecules .
Propiedades
IUPAC Name |
2-(3-bromophenyl)propanedial |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO2/c10-9-3-1-2-7(4-9)8(5-11)6-12/h1-6,8H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTBBNWPPNCLEMB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(C=O)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20409192 |
Source


|
| Record name | 2-(3-Bromophenyl)malondialdehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20409192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
791809-62-6 |
Source


|
| Record name | 2-(3-Bromophenyl)malondialdehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20409192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[2,2'-Bipyridine]-6,6'-dicarbonitrile](/img/structure/B1335946.png)
![5-Bromo-2-[(3-methylbenzyl)oxy]benzaldehyde](/img/structure/B1335947.png)




![2-[(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]propanoic acid](/img/structure/B1335969.png)
![2-(1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyrimidine](/img/structure/B1335972.png)






